PEG5 Linker Occupies the Optimal Length Window for CRBN-Based Degrader Potency
Thalidomide-PEG5-NH2 hydrochloride incorporates a PEG5 spacer that provides an end-to-end linker distance of approximately 20 atoms (5 ethylene glycol units × ~4 atoms each plus connecting atoms). This falls within the 12–29 atom range empirically associated with sub-micromolar degradation potency across published CRBN-recruiting PROTACs. In a systematic review of PROTAC linker SAR, linkers of 12–29 atoms consistently achieved DC50 values in the low nanomolar range, with the optimal 21-atom linker yielding DC50 = 3 nM and Dmax = 96%, while potency declined sharply for linkers shorter than 12 atoms or longer than 29 atoms (DC50 = 292 nM, Dmax = 76% for a 29-atom linker) [1]. By contrast, identical PROTAC scaffolds built on shorter PEG2 or PEG3 linkers (typically <12 atoms) frequently fail to produce detectable degradation in cellular assays [1].
| Evidence Dimension | Linker length vs. degradation potency (DC50) in CRBN-based PROTACs |
|---|---|
| Target Compound Data | Thalidomide-PEG5-NH2 provides approximately 20-atom linker length (within the 12–29 atom optimal range) |
| Comparator Or Baseline | Class-level comparator: PROTACs with 12–29 atom linkers: DC50 = 3–292 nM, Dmax = 76–96%; PROTACs with linkers <12 atoms or >29 atoms: substantially reduced degradation or complete loss of activity |
| Quantified Difference | PEG5 places the degrader in the optimal potency window; shortening to PEG2 (≈8 atoms) or extending beyond PEG8 (≈32 atoms) shifts the molecule outside the empirically validated high-potency range |
| Conditions | Systematic analysis of published CRBN-based PROTAC degradation data across multiple target proteins and cellular contexts |
Why This Matters
Selecting a pre-assembled Thalidomide-PEG5 conjugate places the degrader within the experimentally validated high-potency linker length window, reducing the risk of synthesizing inactive PROTACs that require iterative linker rescreening.
- [1] Current strategies for the design of PROTAC linkers: a critical review. PMC, 2020. View Source
